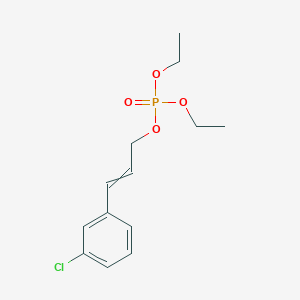
3-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate is an organic compound that belongs to the class of organophosphates. This compound is characterized by the presence of a chlorophenyl group attached to a prop-2-en-1-yl chain, which is further linked to a diethyl phosphate group. Organophosphates are widely known for their applications in agriculture, medicine, and industry due to their diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate typically involves the reaction of 3-(3-chlorophenyl)prop-2-en-1-ol with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. A common solvent used in this reaction is dichloromethane, and a base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acid derivatives, while reduction can produce phosphine oxides.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphate groups into molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphate metabolism.
Industry: It is used in the development of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate involves its interaction with biological molecules, particularly enzymes. The compound can inhibit the activity of enzymes by phosphorylating serine, threonine, or tyrosine residues in their active sites. This phosphorylation can alter the enzyme’s conformation and reduce its catalytic activity. The molecular targets and pathways involved in these interactions are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate
- 3-(3-Chlorophenyl)prop-2-yn-1-yl diethyl phosphate
- 3-(3-Chlorophenyl)prop-2-en-1-yl dimethyl phosphate
Uniqueness
3-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate is unique due to its specific structural configuration, which influences its reactivity and interaction with biological molecules. Compared to similar compounds, it may exhibit different levels of enzyme inhibition and biological activity, making it a valuable compound for targeted research and industrial applications.
Propiedades
Número CAS |
586418-55-5 |
|---|---|
Fórmula molecular |
C13H18ClO4P |
Peso molecular |
304.70 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)prop-2-enyl diethyl phosphate |
InChI |
InChI=1S/C13H18ClO4P/c1-3-16-19(15,17-4-2)18-10-6-8-12-7-5-9-13(14)11-12/h5-9,11H,3-4,10H2,1-2H3 |
Clave InChI |
DMHSOLCDZPICIL-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OCC=CC1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(4-chlorophenyl)ethyl]pentane-2,4-dione](/img/structure/B14232331.png)

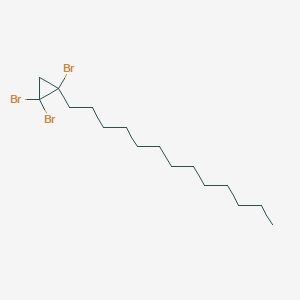
![Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester](/img/structure/B14232349.png)

![4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine](/img/structure/B14232364.png)
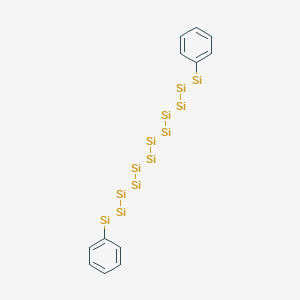
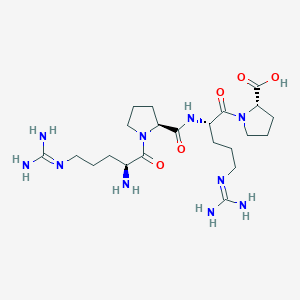
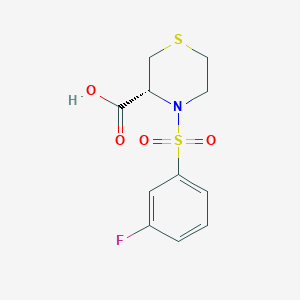
![Trichloro[(2-iodophenyl)methyl]silane](/img/structure/B14232387.png)

![2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}but-3-enenitrile](/img/structure/B14232396.png)
![5-{3,5-Bis[5-(2-methoxypropan-2-yl)pyridin-3-yl]phenyl}pyrimidine](/img/structure/B14232399.png)

